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Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AT7519 mesylate has emerged as a promising small molecule inhibitor with potent anti-tumor

activity, primarily driven by its ability to induce apoptosis in a wide range of cancer cells. This

technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and

experimental methodologies related to AT7519-induced apoptosis, serving as a comprehensive

resource for the scientific community.

Mechanism of Action: A Multi-pronged Attack
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1,

CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] This broad-spectrum inhibition disrupts the cell

cycle and transcription, ultimately leading to programmed cell death.

The induction of apoptosis by AT7519 is not solely dependent on cell cycle arrest. A key

mechanism involves the inhibition of transcriptional CDKs, particularly CDK9.[4] This leads to

the dephosphorylation of the C-terminal domain of RNA polymerase II, effectively halting

transcription.[1][2][4] Consequently, the levels of short-lived anti-apoptotic proteins, such as

Mcl-1 and XIAP, are rapidly diminished, tipping the cellular balance towards apoptosis.[1][5]

Furthermore, AT7519 has been shown to induce apoptosis through the activation of GSK-3β by

reducing its phosphorylation at serine 9.[1][2] This activation appears to be an independent

mechanism contributing to its cytotoxic effects.[1][6] The downregulation of Mcl-1, a critical

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1666107?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.selleckchem.com/products/AT7519.html
https://www.medchemexpress.com/at7519.html
https://aacrjournals.org/mct/article/8/2/324/93356/Biological-characterization-of-AT7519-a-small
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.selleckchem.com/products/AT7519.html
https://aacrjournals.org/mct/article/8/2/324/93356/Biological-characterization-of-AT7519-a-small
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5284332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.selleckchem.com/products/AT7519.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://ashpublications.org/blood/article/112/11/251/60954/AT7519-a-Novel-Small-Molecule-Multi-Cyclin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


survival protein in many cancers, is a consistent finding in studies investigating AT7519's pro-

apoptotic activity.[1][5][7]

While AT7519 can induce apoptosis in a p53-independent manner, making it effective against

tumors with mutant p53, the p53 pathway can also be involved in its mechanism of action.[4]

Quantitative Efficacy of AT7519 Mesylate
The anti-proliferative and pro-apoptotic activity of AT7519 has been quantified across various

human tumor cell lines. The IC50 values for proliferation inhibition and apoptosis induction

demonstrate its potent and broad-spectrum efficacy.

Cell Line Cancer Type
IC50
(Proliferation)

Assay Reference

HCT116 Colon Carcinoma 82 nM
Alamar Blue

Assay (72h)
[2]

A2780
Ovarian

Carcinoma
350 nM

Alamar Blue

Assay (72h)
[2]

MRC5
Normal Lung

Fibroblast
980 nM

Alamar Blue

Assay (72h)
[2]

Multiple

Myeloma

(MM.1S, U266,

OPM1, RPMI,

LR5, DOX 40,

MM.1R)

Multiple

Myeloma
0.5 - 2 µM MTT Assay (48h) [1]

Various Human

Tumor Cell Lines

(26 types)

Various 40 - 940 nM
Proliferation

Assay (72h)
[4]
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Cell Line
Cancer
Type

Apoptosis
Induction

Time Point Assay Reference

MM.1S
Multiple

Myeloma

Increased

sub-G1

population

12h PI Staining [1]

MM.1S
Multiple

Myeloma

Increased

Annexin V

positive cells

12h - 48h
Annexin V/PI

Staining
[1]

HCT116
Colon

Carcinoma

Increased

sub-G1 DNA

content

24h PI Staining [4]

U87MG,

U251
Glioblastoma

Dose-

dependent

increase in

apoptosis

48h
Annexin V/PI

Staining
[8][9]

Chronic

Lymphocytic

Leukemia

(CLL) cells

Leukemia

100 - 700 nM

induced

apoptosis

4-6h Not Specified [10]

Signaling Pathways and Experimental Workflows
The intricate signaling network affected by AT7519 culminates in the activation of the apoptotic

cascade. The following diagrams illustrate the key pathways and a typical experimental

workflow for assessing AT7519-induced apoptosis.
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Caption: AT7519 induces apoptosis through CDK inhibition, leading to cell cycle arrest and

transcriptional repression.
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Caption: A typical experimental workflow for investigating AT7519-induced apoptosis in tumor

cells.
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Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize AT7519-

induced apoptosis, based on methodologies reported in the literature.

Cell Viability Assay (MTT/MTS Assay)
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 3 x 10^5 cells/well and allow

them to adhere overnight.[11]

Treatment: Treat the cells with increasing concentrations of AT7519 mesylate or a vehicle

control (e.g., 0.5% DMSO) for a specified duration (e.g., 72 hours).[11]

Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-6 hours.[11]

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

[11]

Data Analysis: Calculate the IC50 values after subtracting the background absorbance.[11]

Apoptosis Assay (Annexin V/PI Staining)
Cell Treatment: Culture tumor cells (e.g., MM.1S) with AT7519 (e.g., 0.5 µM) or media alone

for various time points (e.g., 6, 12, 24 hours).[1]

Cell Harvesting: Collect the cells and wash them with PBS.

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V

and Propidium Iodide (PI) according to the manufacturer's protocol.[8]

Flow Cytometry: Analyze the stained cells using a flow cytometer.[1][8]

Data Interpretation: Quantify the percentage of early apoptotic (Annexin V-positive, PI-

negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)
Cell Treatment: Treat cells (e.g., U251 and U87MG) with different concentrations of AT7519

(e.g., 0.4 µM) or DMSO for a set time (e.g., 6, 12, 24 hours).[8]
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Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[8]

Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.[8]

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the

cell cycle, as well as the sub-G1 population indicative of apoptosis.[1][4]

Western Blotting for Apoptosis-Related Proteins
Cell Lysis: After treatment with AT7519, lyse the cells in an appropriate lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a

PVDF membrane.

Immunoblotting: Probe the membrane with primary antibodies against proteins of interest

(e.g., cleaved caspase-3, cleaved PARP, Mcl-1, p-CDK1, p-CDK2) and a loading control

(e.g., β-actin).[7][8]

Detection: Use a suitable secondary antibody and a chemiluminescence detection system to

visualize the protein bands.

Conclusion
AT7519 mesylate is a potent inducer of apoptosis in tumor cells, acting through a multi-faceted

mechanism that involves the inhibition of multiple CDKs, leading to cell cycle arrest and

transcriptional repression of key survival proteins. Its efficacy has been demonstrated across a

broad range of cancer cell lines, including those with p53 mutations. The detailed protocols and

signaling pathway diagrams provided in this guide offer a valuable resource for researchers

and drug development professionals working to further elucidate and harness the therapeutic

potential of AT7519.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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